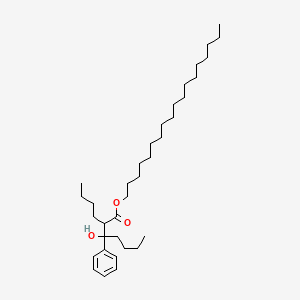![molecular formula C21H30O4 B14789459 (10R,13S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14789459.png)
(10R,13S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 21-Deoxycortisol typically involves the hydroxylation of 17α-hydroxyprogesterone. This reaction is catalyzed by the enzyme 11β-hydroxylase (CYP11B1) . The process can be replicated in vitro using recombinant enzyme systems or whole-cell biotransformation assays .
Industrial Production Methods: Industrial production of 21-Deoxycortisol often employs biotechnological methods, utilizing microbial or yeast systems engineered to express the necessary enzymes. This approach ensures high yield and specificity .
Chemical Reactions Analysis
Types of Reactions: 21-Deoxycortisol undergoes several types of chemical reactions, including:
Oxidation: Conversion to 21-deoxycortisone by 11β-hydroxysteroid dehydrogenase.
Hydroxylation: Formation from 17α-hydroxyprogesterone via 11β-hydroxylase.
Common Reagents and Conditions:
Oxidation: Typically involves enzymes like 11β-hydroxysteroid dehydrogenase.
Hydroxylation: Requires 11β-hydroxylase and appropriate cofactors.
Major Products:
21-Deoxycortisone: Formed from 21-Deoxycortisol via oxidation.
Cortisol: Formed from 21-Deoxycortisol through further hydroxylation.
Scientific Research Applications
21-Deoxycortisol has several applications in scientific research:
Chemistry: Used as a reference compound in steroid biosynthesis studies.
Biology: Serves as a biomarker for congenital adrenal hyperplasia due to 21-hydroxylase deficiency.
Medicine: Utilized in newborn screening for congenital adrenal hyperplasia.
Industry: Employed in the production of steroid hormones and related compounds.
Mechanism of Action
21-Deoxycortisol exerts its effects primarily through its role in steroid biosynthesis. It is converted to cortisol via the action of 11β-hydroxylase . The molecular targets involved include enzymes like 11β-hydroxylase and 21-hydroxylase, which are crucial in the biosynthetic pathway .
Comparison with Similar Compounds
11-Deoxycortisol:
Uniqueness: 21-Deoxycortisol is unique due to its specific role as a biomarker for 21-hydroxylase deficiency and its exclusive production in the adrenal glands . Unlike 17α-hydroxyprogesterone, it is not produced in the gonads, making it a more specific indicator of adrenal function .
Properties
Molecular Formula |
C21H30O4 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(10R,13S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h10,15-18,24-25H,4-9,11H2,1-3H3/t15?,16?,17?,18?,19-,20-,21-/m0/s1 |
InChI Key |
LCZBQMKVFQNSJR-ZYJWKOIDSA-N |
Isomeric SMILES |
CC(=O)[C@]1(CCC2[C@@]1(CC(C3C2CCC4=CC(=O)CC[C@]34C)O)C)O |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14789391.png)
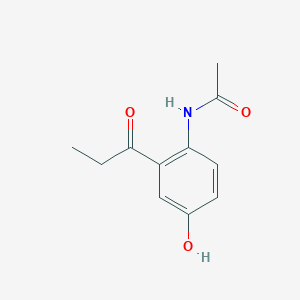
![4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]pyridine](/img/structure/B14789405.png)
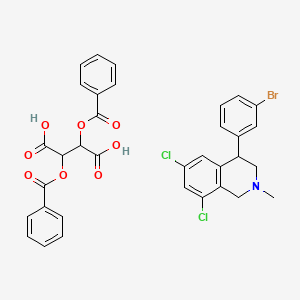
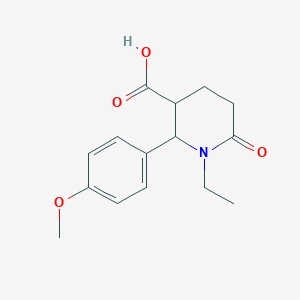
![3-[[[1-(2-Carboxy-4-phenylbutyl)cyclopentyl]carbonyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid](/img/structure/B14789440.png)
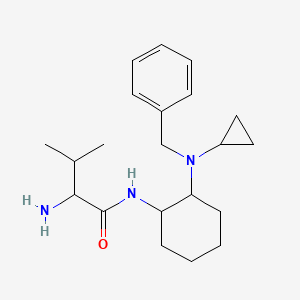
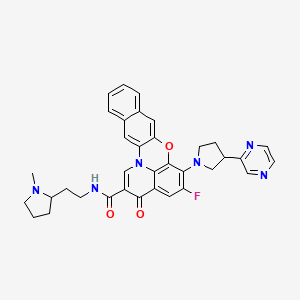
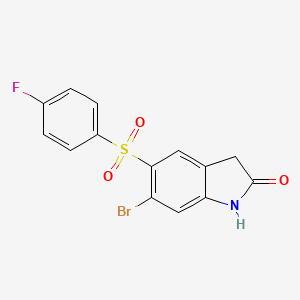
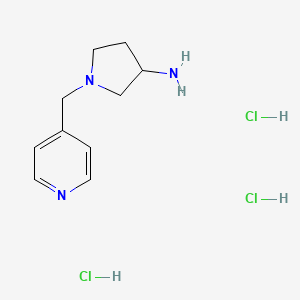
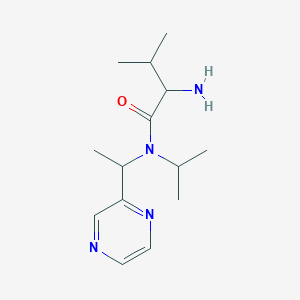
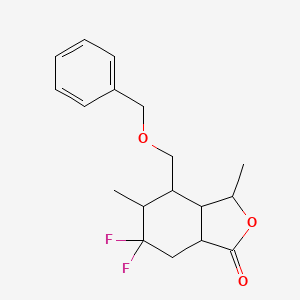
![(5R,10R,14R)-15-[1-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B14789466.png)
